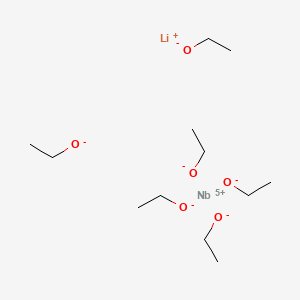

lithium;ethanolate;niobium(5+)

Description

Significance of Organometallic Precursors in Chemical Synthesis

Organometallic precursors are compounds containing at least one chemical bond between a carbon atom of an organic molecule and a metal. They are of paramount importance in modern materials science for the synthesis of a wide array of materials with precisely controlled properties. numberanalytics.com These precursors act as building blocks, allowing for the fabrication of materials such as metals, oxides, nitrides, and carbides with tailored composition and structure. numberanalytics.com

The utility of organometallic precursors stems from their designed decomposition behavior. academie-sciences.fr They can be engineered to decompose under specific, often mild, conditions, which is a significant advantage over traditional high-temperature methods. academie-sciences.frmdpi.com This controlled decomposition is central to several key material fabrication techniques, including:

Chemical Vapor Deposition (CVD): A process where a substrate is exposed to volatile precursors, which react or decompose on the substrate surface to produce the desired deposit. numberanalytics.comacademie-sciences.fr

Atomic Layer Deposition (ALD): A subclass of CVD that allows for the deposition of thin films one atomic layer at a time, offering exceptional control over thickness and conformality. numberanalytics.comacs.orgresearchgate.net

Sol-Gel Processing: A wet-chemical technique used for the fabrication of materials from a chemical solution (the 'sol') which acts as the precursor for an integrated network (the 'gel'). numberanalytics.comwikipedia.orgereztech.com

Nanoparticle Synthesis: Organometallic precursors are used to produce homogenous and small nanoparticles (1-3 nm) with clean surfaces, which can be stabilized by various ligands. samipubco.com

The use of these precursors enables the synthesis of advanced materials like nanomaterials (nanoparticles, nanowires), thin films for electronics, and materials for energy storage applications. numberanalytics.comsamipubco.com

Overview of Lithium Niobium Ethoxide in the Context of Functional Material Fabrication

Lithium niobium ethoxide serves as a critical precursor in the fabrication of advanced functional materials, primarily due to its dual-metal composition and its suitability for various deposition techniques. smolecule.com Its principal application is in the synthesis of lithium niobate (LiNbO₃), a material renowned for its ferroelectric, piezoelectric, and electro-optical properties.

Key applications in functional material fabrication include:

Ferroelectric Material Production: Lithium niobium ethoxide is thermally decomposed or reacted under specific conditions to produce lithium niobate. smolecule.com LiNbO₃ is a cornerstone material in photonics and optoelectronics, used in devices like optical switches, modulators, and frequency converters. smolecule.com

Solid-State Electrolytes: The compound is under investigation as a precursor for developing solid electrolytes for next-generation lithium-ion batteries. smolecule.com Solid electrolytes produced from this precursor, such as lithium niobium oxides (LNO), offer potential for improved safety and stability compared to conventional liquid electrolytes. acs.orgresearchgate.net Thin films of LNO deposited via ALD have shown promise as solid-state electrolytes. acs.orgresearchgate.net

Cathode Material Modification: It is used as a doping agent or for creating coatings on cathode materials in lithium-ion batteries. An amorphous Li-Zr-O coating, produced using lithium ethoxide, on high-Ni cathodes has been shown to improve surface stability and cycling performance. sigmaaldrich.comchemicalbook.com Similarly, incorporating niobium into cathodes can enhance cycle stability and rate capability.

Thin-Film Deposition: Lithium niobium ethoxide is a suitable precursor for both sol-gel and atomic layer deposition (ALD) processes. nih.gov Researchers have used it in sol-gel synthesis to create polycrystalline lithium niobate thin films for applications like nonlinear metalenses. nih.gov In ALD, it has been used with lithium tert-butoxide to deposit lithium niobium oxide thin films with controlled thickness and composition at temperatures around 235 °C. acs.orgresearchgate.net

The versatility of lithium niobium ethoxide as a precursor allows for the precise engineering of niobium- and lithium-containing materials, making it a valuable compound in the advancement of electronics, optics, and energy storage technologies.

Properties

IUPAC Name |

lithium;ethanolate;niobium(5+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6C2H5O.Li.Nb/c6*1-2-3;;/h6*2H2,1H3;;/q6*-1;+1;+5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVEKRHJBCCYCED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC[O-].CC[O-].CC[O-].CC[O-].CC[O-].CC[O-].[Nb+5] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30LiNbO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563091 | |

| Record name | Lithium niobium(5+) ethoxide (1/1/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86745-52-0 | |

| Record name | Lithium niobium(5+) ethoxide (1/1/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies of Lithium Niobium Ethoxide and Derived Materials

Sol-Gel Processing Routes

Sol-gel synthesis represents a versatile and widely adopted method for producing lithium niobate materials from metal alkoxide precursors. This chemical solution deposition technique allows for the formation of highly pure and homogeneous materials at relatively low temperatures. The process typically involves the hydrolysis and condensation of precursors in a solvent to form a "sol," a colloidal suspension of solid particles, which then evolves into a gel-a continuous solid network permeated by the liquid phase. Subsequent drying and heat treatment of the gel yield the desired crystalline material.

Synthesis from Lithium Ethoxide and Niobium Ethoxide Precursors

The foundational approach to sol-gel synthesis of lithium niobate involves the reaction of lithium ethoxide (LiOC₂H₅) and niobium ethoxide [Nb(OC₂H₅)₅] in a common solvent, typically ethanol (B145695). These precursors are chosen for their ability to form a stable, double-metal alkoxide, lithium niobium ethoxide [LiNb(OC₂H₅)₆], in solution. This single-source precursor ensures a stoichiometric Li/Nb ratio at the molecular level, which is critical for achieving the desired ferroelectric properties of the final LiNbO₃ material.

The process begins with the dissolution of equimolar amounts of lithium ethoxide and niobium ethoxide in anhydrous ethanol. The reaction proceeds to form the complex alkoxide, which then undergoes controlled hydrolysis and condensation upon the addition of water. The rate of these reactions is crucial in determining the structure of the resulting gel and, consequently, the properties of the final ceramic. Researchers have successfully prepared stoichiometric LiNbO₃ fibers and powders using this method, with crystallization to the single-phase material occurring at temperatures as low as 450°C to 600°C researchgate.net.

| Precursor | Formula | Role in Synthesis |

| Lithium Ethoxide | LiOC₂H₅ | Source of lithium |

| Niobium Ethoxide | Nb(OC₂H₅)₅ | Source of niobium |

| Ethanol | C₂H₅OH | Solvent |

| Water | H₂O | Hydrolyzing agent |

Non-Acid-Catalyzed Sol-Gel Approaches

While many sol-gel processes utilize acid or base catalysts to control the rates of hydrolysis and condensation, non-acid-catalyzed routes offer an alternative for synthesizing lithium niobate. In these methods, the hydrolysis is initiated by atmospheric moisture or the controlled addition of water without a catalyst. For instance, lithium niobate materials have been prepared using lithium acetate (B1210297) dihydrate and niobium ethoxide in methoxyethanol. researchgate.net In such a system, the acetate groups can act as bridging species in the untreated gel. The formation of crystalline LiNbO₃ can occur at temperatures of 400°C or lower, coinciding with the elimination of these acetate groups researchgate.net.

The absence of an acid catalyst can influence the gelation time, which generally decreases as the amount of water for hydrolysis increases. researchgate.net This approach avoids potential contamination from catalytic ions and can lead to different gel structures and final material properties. Nonaqueous sol-gel processes, which rely on reactions between the precursor and the solvent rather than added water, provide even greater control over hydrolysis rates, which can help regulate nucleation and growth of nanoparticles and minimize aggregation sfu.ca.

Influence of Hydrolysis Conditions and Sol Aging on Precursor Behavior

The conditions of hydrolysis and subsequent aging of the sol are critical parameters that significantly impact the structure and properties of the final lithium niobate material. The amount of water added for hydrolysis, often expressed as the molar ratio of water to the alkoxide precursor, directly affects the kinetics of the sol-gel transition. A higher water content generally leads to faster gelation.

Studies have shown that films made from solutions that have not been pre-hydrolyzed can exhibit epitaxial growth on substrates like sapphire. Conversely, adding water to promote sol hydrolysis tends to favor the formation of a randomly oriented microstructure. The aging process, during which the gel is allowed to rest for a period, permits the continuation of condensation reactions and structural rearrangements within the gel network. This can lead to a more stable and robust gel structure, which in turn affects the densification and crystallization behavior during subsequent heat treatment. For example, gels are often aged for several days before being dried at elevated temperatures (e.g., 80°C for 48 hours) prior to final heat treatment researchgate.net.

Sol-Gel Derived Thin Film Deposition Techniques

The sol-gel method is particularly well-suited for the fabrication of thin films of lithium niobate. Common deposition techniques include spin-coating and dip-coating. In spin-coating, the precursor solution is dispensed onto a substrate, which is then rotated at high speed to produce a uniform thin layer. The dip-coating process involves withdrawing a substrate from the precursor solution at a constant speed.

The properties of the resulting films, such as thickness and orientation, are highly dependent on various deposition parameters. These include the viscosity and concentration of the sol, the spin speed or pull-out speed, and the subsequent thermal treatment regimen. For instance, monophase polycrystalline LiNbO₃ thin films with a specific orientation (e.g., (006)) have been prepared on sapphire substrates by optimizing these parameters. fzu.cz The use of less reactive alkoxide derivatives, such as those from 2-methoxyethanol, can be advantageous as they are more stable over time and less sensitive to hydrolysis, offering better control over the film deposition process fzu.cz.

| Deposition Technique | Key Parameters | Outcome |

| Spin-Coating | Sol viscosity, spin speed, acceleration, duration | Uniform thin films |

| Dip-Coating | Sol concentration, withdrawal speed, dipping time | Controlled film thickness |

Integration with Electrospinning for Nanofiber Formation

The combination of the sol-gel method with electrospinning provides a powerful technique for fabricating one-dimensional nanostructures, such as lithium niobate nanofibers. In this process, a sol-gel precursor solution, typically containing lithium and niobium ethoxides, is mixed with a polymer solution, such as polyvinylpyrrolidone (PVP), to achieve the necessary viscosity for electrospinning.

This composite solution is then ejected from a syringe under a high electric field, forming a continuous jet that solidifies into nanofibers on a collector. Subsequent heat treatment removes the polymer binder and crystallizes the inorganic precursors into LiNbO₃ nanofibers. This integrated approach has been used to produce composite lithium niobate-silica fibers by electrospinning two separate sol-gel solutions in a coaxial setup. mdpi.com The resulting polymeric fibers can have diameters in the range of several hundred nanometers, which, after calcination, yield ceramic nanofibers with preserved morphology mdpi.comresearchgate.net. Researchers have also synthesized LiNbO₃ nanofibers using niobium ethoxide, lithium hydroxide (B78521), and PVP, resulting in morphologies like cylindrical and necklace-like nanofibers after annealing repositorioinstitucional.mx.

Atomic Layer Deposition (ALD) Utilizing Niobium Ethoxide and Lithium Precursors

Atomic Layer Deposition (ALD) is a thin-film deposition technique that allows for the growth of highly conformal and uniform films with precise thickness control at the atomic scale. The process is based on sequential, self-limiting surface reactions. For the deposition of ternary oxides like lithium niobate, ALD involves alternating pulses of a lithium precursor, a niobium precursor, and an oxidant (typically water) into the reaction chamber.

Niobium (V) ethoxide is a commonly used precursor for the ALD of niobium-containing films due to its volatility and ability to react in a self-limiting manner. sigmaaldrich.comjustia.com The choice of the lithium precursor is also critical. A variety of lithium precursors have been investigated, including lithium silylamides (e.g., LiN(SiMe₃)₂) and lithium tert-butoxide (LiOᵗBu). researchgate.netrsc.orguwo.carsc.org

The deposition temperature is a key parameter, with studies showing successful deposition of lithium niobium oxide films at temperatures around 235°C. uwo.carsc.org The composition of the film, specifically the Li/Nb ratio, can be precisely controlled by adjusting the ratio of the lithium-to-niobium subcycles during the ALD process. uwo.ca This level of control is essential for tuning the properties of the resulting lithium niobate films for specific applications. For example, ALD has been used to deposit ferroelectric LiNbO₃ films that are polycrystalline on silicon substrates and epitaxially oriented on substrates like alumina and lanthanum aluminate researchgate.netrsc.org.

| Parameter | Description | Typical Values/Precursors |

| Niobium Precursor | The source of niobium for the thin film. | Niobium (V) ethoxide [Nb(OC₂H₅)₅] researchgate.netsigmaaldrich.comrsc.orguwo.carsc.org |

| Lithium Precursor | The source of lithium for the thin film. | Lithium silylamide [LiN(SiMe₃)₂], Lithium tert-butoxide [(CH₃)₃COLi] researchgate.netrsc.orguwo.carsc.org |

| Oxidant | Reactant to form the oxide material. | Deionized water uwo.carsc.org |

| Deposition Temperature | The temperature of the substrate during deposition. | 235 °C uwo.carsc.org |

| Substrates | The material on which the thin film is deposited. | Silicon (Si), Alumina (Al₂O₃), Lanthanum Aluminate (LaAlO₃) researchgate.netrsc.org |

Precursor Selection for ALD (e.g., Lithium Silylamide, Niobium Ethoxide)

The synthesis of lithium niobate (LiNbO₃) thin films via Atomic Layer Deposition (ALD) relies on the sequential, self-limiting reactions of carefully selected precursors. The choice of precursors is critical for achieving stoichiometric control, low impurity levels, and desired film properties.

For the deposition of lithium-containing compounds, precursors such as lithium silylamides, specifically lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂ or LiHMDS), have been successfully employed. rsc.orgresearchgate.net This precursor is favored for its volatility and reactivity. Another class of lithium precursors used in ALD includes lithium tert-butoxide (LiOᵗBu). uwo.cacambridgenetwork.co.uk

For the niobium component, niobium (V) ethoxide (Nb(OC₂H₅)₅) is a commonly used precursor. rsc.orguwo.caresearchgate.net It offers good thermal stability and reactivity with a co-reactant like water. The combination of a lithium precursor and a niobium precursor, pulsed sequentially with an oxygen source such as deionized water, allows for the layer-by-layer growth of lithium niobate films. rsc.orguwo.ca

A study on ALD of LiNbO₃ utilized lithium silylamide and niobium ethoxide with deionized water as the oxygen source. rsc.orgresearchgate.net The depositions were performed at a substrate temperature of 235 °C, with the lithium and niobium precursors heated to 75 °C and 100 °C, respectively. rsc.org Another research effort for depositing lithium niobium oxides for battery applications used lithium tert-butoxide and niobium ethoxide at a deposition temperature of 235 °C. uwo.ca

Table 1: Precursors for Atomic Layer Deposition of Lithium Niobate

| Component | Precursor Compound | Chemical Formula | Abbreviation |

|---|---|---|---|

| Lithium | Lithium bis(trimethylsilyl)amide | LiN(SiMe₃)₂ | LiHMDS |

| Lithium | Lithium tert-butoxide | (CH₃)₃COLi | LiOᵗBu |

| Niobium | Niobium (V) ethoxide | Nb(OC₂H₅)₅ |

Growth Mechanisms in ALD of Lithium Niobate Films

The growth of lithium niobate films by ALD is a cyclical process where precursors are introduced into the reactor one at a time, separated by purge steps. This method ensures self-limiting surface reactions, which is the hallmark of ALD. For the LiHMDS/Nb(OEt)₅/H₂O process, the growth is based on alternating exposures of the substrate to these reactants.

The process demonstrates self-limiting growth, and a study reported a growth rate of 0.46 Å per cycle for Nb₂O₅ deposition using the same parameters. rsc.org The deposition of the ternary lithium niobate compound involves combining the deposition subcycles of the constituent binary oxides, lithium oxide (Li₂O) and niobium pentoxide (Nb₂O₅). The final film stoichiometry is precisely controlled by adjusting the ratio of the lithium and niobium subcycles.

For instance, by alternating between the lithium precursor/water and niobium precursor/water cycles, a composite film is grown. The resulting films can be amorphous as-deposited and may require a post-deposition annealing step to crystallize into the ferroelectric LiNbO₃ phase. The choice of substrate can also influence the crystalline orientation of the grown films, with epitaxial growth being achievable on substrates like sapphire (Al₂O₃) and lanthanum aluminate (LaAlO₃). rsc.orgresearchgate.net

Metalorganic Chemical Vapor Deposition (MOCVD) Approaches

Metalorganic Chemical Vapor Deposition (MOCVD) is a versatile technique for depositing high-quality thin films of various materials, including lithium niobate. aip.org This method is attractive for commercial applications due to its potential for high deposition rates and uniform coating over large areas. aip.org In MOCVD, volatile organometallic precursors are transported via a carrier gas to a heated substrate, where they decompose and react to form the desired film.

For LiNbO₃ deposition, the process typically involves a lithium β-diketonate, such as lithium dipivaloylmethanate (Li(dpm)), and a niobium alkoxide, like niobium (V) ethoxide. aip.orgresearchgate.net The quality and properties of the resulting films are highly dependent on various process parameters, including substrate temperature, precursor volatility, and gas flow rates. Researchers have successfully grown LiNbO₃ films on different substrates, including sapphire and lithium tantalate (LiTaO₃), using MOCVD. aip.orgspiedigitallibrary.org A solid-source MOCVD method has also been developed, which can produce high-quality oxide films with precise stoichiometric control. proquest.com

Single-Source Precursor Utilization in MOCVD

A significant challenge in MOCVD of multi-component oxides is controlling the stoichiometry, often due to the different decomposition characteristics of the individual precursors. acs.org To overcome this, single-source precursors, which contain all the necessary metallic elements in the desired ratio within a single molecule, have been developed. For lithium niobate, lithium niobium ethoxide (LiNb(OC₂H₅)₆) has been synthesized and used as a single-source precursor. acs.orgacs.orgnrel.gov

This bimetallic alkoxide is formed by the reaction of lithium ethoxide and niobium (V) ethoxide. nrel.gov The use of LiNb(OC₂H₅)₆ simplifies the delivery of reactants to the substrate and can improve control over the film's composition. acs.org Another approach involves reacting lithium dipivaloylmethanate and niobium (V) ethoxide to form an organometallic compound that can be used as a single-source precursor. aip.org This method has been used to deposit epitaxial lithium niobate thin films on sapphire substrates. aip.org

Epitaxial Thin Film Growth via MOCVD

Epitaxial growth refers to the deposition of a crystalline thin film on a crystalline substrate, where the film's crystal lattice aligns with that of the substrate. MOCVD has been successfully employed to grow epitaxial thin films of lithium niobate, which is crucial for applications in integrated optics. aip.orgosti.gov

Using a single-source precursor formed from lithium dipivaloylmethanate and niobium(V) ethoxide, epitaxial LiNbO₃ films were deposited on (0001) sapphire. aip.org Solid-source MOCVD has also been used to grow epitaxial LiNbO₃ films on c-plane sapphire and lithium tantalate substrates over a wide range of deposition temperatures (500°C to 750°C). spiedigitallibrary.org The structural quality of films grown on LiTaO₃ was found to be higher than those grown on sapphire. spiedigitallibrary.org While growth on sapphire sometimes resulted in misoriented grains, films on LiTaO₃ exhibited a single in-plane orientation. spiedigitallibrary.org These epitaxial films have shown low optical losses, making them suitable for waveguiding applications. spiedigitallibrary.orgproquest.com

Table 2: MOCVD Growth Parameters and Film Properties

| Substrate | Deposition Temperature | Film Orientation | Optical Loss (TM₀ mode) | Reference |

|---|---|---|---|---|

| c-plane Sapphire | 500-750 °C | Epitaxial with some misoriented grains | 2 dB/cm (100 nm film) | spiedigitallibrary.org |

| Lithium Tantalate | 500-750 °C | Single in-plane orientation | 5-6 dB/cm (500 nm film) | spiedigitallibrary.org |

Solvothermal Synthesis for Nanocrystal Production

Solvothermal synthesis is a solution-phase method conducted in a sealed vessel (autoclave) at temperatures above the solvent's boiling point, leading to elevated pressures. This technique is widely used for producing crystalline nanomaterials, including lithium niobate nanocrystals. sfu.camdpi.com The process typically involves reacting precursors, such as niobium ethoxide and a lithium source like lithium hydroxide monohydrate, in a suitable solvent like benzyl (B1604629) alcohol. sfu.caacs.org

A surfactant, such as triethylamine, is often added to control the growth and prevent aggregation of the nanocrystals. sfu.caacs.org The reaction temperature and time are critical parameters that influence the size, shape, and crystallinity of the final product. For example, crystalline, uniform LiNbO₃ nanoparticles with an average size of 30 nm have been produced at 220 °C with a reaction time of 36 hours. sfu.caacs.org The particle size could be tuned from 30 to 95 nm by varying the reaction time. sfu.ca This method offers advantages such as the ability to produce crystalline nanoparticles without the need for subsequent heat treatment. sfu.caacs.org

Non-Aqueous Solvothermal Decomposition of Lithium Niobium Ethoxide

The non-aqueous solvothermal decomposition of a single-source precursor like lithium niobium ethoxide is an effective route for synthesizing phase-pure, highly crystalline LiNbO₃ nanocrystals. nih.govresearchgate.net In this method, a commercial precursor solution of mixed lithium niobium ethoxide in its parent alcohol (ethanol) is treated under solvothermal conditions. nih.govresearchgate.net

One study demonstrated the production of sub-50 nm LiNbO₃ nanocrystals by heating the precursor solution for 72 hours at 230 °C. nih.govresearchgate.net The reaction pathways and growth mechanisms are influenced by the chemistry of the alkoxide precursor. The process involves hydrolysis and condensation reactions of the precursor to form the oxide phase. sfu.ca The rate of monomer formation, which leads to nucleation, and the polar crystalline structure of LiNbO₃ play significant roles in the final nanocrystal size and shape anisotropy. nih.gov By systematically varying the reaction medium, for instance by adding co-solvents like butanol or various diols, the mean size and shape of the resulting nanocrystals can be adjusted. nih.govresearchgate.net

Table 3: Influence of Co-Solvent on Nanocrystal Properties in Non-Aqueous Solvothermal Synthesis

| Co-Solvent Added | Precursor | Temperature | Time | Resulting Material | Reference |

|---|---|---|---|---|---|

| None (parent alcohol) | Lithium Niobium Ethoxide | 230 °C | 72 h | Anisotropic nanoplatelets | nih.govresearchgate.net |

| Butanol, 1,4-butanediol (B3395766), etc. | Lithium Niobium Ethoxide | 230 °C | 72 h | Nanocrystals of adjustable size and shape | nih.gov |

Role of Solvents in Solvothermal Synthesis and Nanoparticle Properties

The selection of a solvent is a critical parameter in the solvothermal synthesis of lithium niobate (LiNbO₃) nanoparticles, significantly influencing the structural and optical properties of the resulting materials. The solvent not only provides the medium for the reaction but also affects nucleation and growth rates, crystal phase, particle size, and morphology.

A comparative study on the solvothermal synthesis of LiNbO₃ using deionized (DI) water, methanol (B129727), and benzyl alcohol as solvents revealed that nanoparticles with average sizes between 3 and 10 nm could be successfully produced. mdpi.comresearchgate.net Structural analysis confirmed the formation of the LiNbO₃ phase in all cases, though often accompanied by minor secondary phases like lithium orthotitanate (Li₃NbO₄) and lithium trinioate (LiNb₃O₈). mdpi.com

The nature of the solvent directly impacts the crystallinity and phase purity of the nanoparticles. For instance, when using methanol, the resulting LiNbO₃ nanoparticles exhibit sharper X-ray diffraction (XRD) peaks, indicating a larger crystal size and higher crystallinity compared to those synthesized in DI water or benzyl alcohol. mdpi.comresearchgate.net Conversely, the broadness of XRD peaks for particles synthesized in DI water and benzyl alcohol is attributed to their very small crystallite size. mdpi.com In benzyl alcohol, the formation of LiNbO₃ may be incomplete, whereas methanol tends to promote the formation of the LiNbO₃ phase with a minor contribution of Li₃NbO₄. researchgate.net DI water and benzyl alcohol, on the other hand, may promote the formation of LiNb₃O₈ as a secondary phase. researchgate.net

In non-aqueous solvothermal processes, the use of a mixed lithium niobium ethoxide precursor in its parent alcohol, often with the addition of co-solvents, allows for precise control over nanoparticle dimensions. nih.gov A systematic variation of the reaction medium with co-solvents such as 1,3-propanediol, 1,4-butanediol, and 1,5-pentanediol can result in highly crystalline, sub-50 nm LiNbO₃ nanocrystals with adjustable sizes and shape anisotropy. researchgate.netnih.gov The choice of solvent is also crucial when using different lithium precursors. Benzyl alcohol has been effectively used as a solvent with niobium ethoxide and various lithium precursors to produce LiNbO₃ nanoparticles with average diameters tunable from approximately 30 to 830 nm. sfu.carsc.org

The solvent's role extends to influencing the reaction kinetics. Studies using various polyol media have shown that the solvent plays a crucial part in the formation rate of the final product, even though the exact mechanism of how it affects the solid-state processes is complex. mdpi.com The choice of less volatile solvents over water or primary alcohols can also be advantageous in reducing the pressure generated during synthesis. mdpi.com

Table 1: Effect of Different Solvents on Solvothermally Synthesized Lithium Niobate Nanoparticles

| Solvent | Average Nanoparticle Size | Predominant Phase | Secondary Phases Detected | Crystallinity | Reference |

| Deionized Water | 4–10 nm | LiNbO₃ | LiNb₃O₈ | Lower | mdpi.com |

| Methanol | 4–10 nm | LiNbO₃ | Li₃NbO₄ | Higher | mdpi.comresearchgate.net |

| Benzyl Alcohol | 4–10 nm | LiNbO₃ | LiNb₃O₈ | Lower | mdpi.comresearchgate.net |

| 1,4-Butanediol (co-solvent) | ~30 nm | LiNbO₃ | Phase-pure | High | nih.gov |

Other Synthetic Pathways for Lithium Niobate Formation (e.g., Combustion Synthesis)

Beyond solvothermal methods, combustion synthesis has emerged as a rapid, energy-efficient route for producing lithium niobate powders. This technique involves an exothermic reaction between an oxidizer and a fuel, which, once initiated, generates the necessary heat for the synthesis, often lowering the required external temperature compared to conventional solid-state reactions. ias.ac.inrsc.org

The characteristics of the resulting LiNbO₃ powder are highly dependent on the choice of fuel and the presence of an additional oxidant. In one study, urea and maleic hydrazide were investigated as fuels. ias.ac.in The results indicated that powders prepared with an excess of urea as the fuel exhibited better final characteristics. The study also found that the use of an oxidant, such as ammonium (B1175870) nitrate, led to the formation of a secondary LiNb₃O₈ phase. ias.ac.in This method significantly reduces the sintering temperature needed for LiNbO₃ powders compared to those prepared by traditional solid-state reactions. ias.ac.in

A variation of this technique is microwave-induced combustion, which offers a feasible, fast, and clean method for the direct solid-phase synthesis of LiNbO₃. acs.org This approach is considerably faster and safer than traditional combustion methods, with reactions often completing in under a minute in a controlled system. acs.org Microwave-induced combustion can yield quasi-pure phases of LiNbO₃ and Li₃NbO₄, or mixtures including LiNb₃O₈, depending on the reaction conditions. acs.org The resulting powders have been successfully applied as catalysts in chemical processes. acs.org

Table 2: Influence of Fuel and Oxidant in Combustion Synthesis of Lithium Niobate

| Fuel | Oxidant | Secondary Phase Detected | Key Finding | Reference |

| Urea (excess) | None | Not specified | Powders presented better final characteristics. | ias.ac.in |

| Urea | Ammonium Nitrate | LiNb₃O₈ | The use of an oxidant resulted in a secondary phase. | ias.ac.in |

| Maleic Hydrazide | Ammonium Nitrate | LiNb₃O₈ | The use of an oxidant resulted in a secondary phase. | ias.ac.in |

| Not specified (Microwave-induced) | Not specified | Li₃NbO₄, LiNb₃O₈ | Fast, clean, and efficient method for direct synthesis. | acs.org |

Precursor Chemistry and Reaction Mechanism Elucidation

Formation and Structure of Bimetallic Lithium Niobium Ethoxide Complexes

The primary method for synthesizing lithium niobium ethoxide involves the reaction of lithium ethoxide (LiOEt) with niobium(V) ethoxide (Nb(OEt)₅). smolecule.comaip.org This is typically achieved by refluxing equimolar solutions of the two precursors in ethanol (B145695), leading to the formation of the bimetallic alkoxide, lithium hexaethoxyniobate(5+), LiNb(OEt)₆. smolecule.comaip.org The synthesis reaction can be represented as:

LiOEt + Nb(OEt)₅ → LiNb(OEt)₆

This single-source precursor is advantageous as it incorporates both lithium and niobium in the correct stoichiometric ratio for forming lithium niobate, which can help prevent cation segregation during material synthesis. smolecule.com

The molecular structure of lithium niobium ethoxide has been a subject of detailed crystallographic studies. In the solid state, it can form helical polymeric units. smolecule.com These structures consist of niobium octahedra linked by lithium ions, which are in a distorted tetrahedral coordination environment. smolecule.com The niobium(V) center is typically coordinated to six ethoxide ligands. smolecule.com In solution, niobium(V) ethoxide itself exists as a dimer, Nb₂(OC₂H₅)₁₀, where two niobium atoms are at the centers of two octahedra that share a common edge. wikipedia.org Each niobium center is bonded to four monodentate and two bridging ethoxide ligands. wikipedia.org The introduction of lithium ethoxide leads to the formation of the bimetallic complex, which simplifies the precursor system for creating stoichiometric LiNbO₃. smolecule.com

| Property | Description | Reference |

| IUPAC Name | lithium;ethanolate (B101781);niobium(5+) | smolecule.com |

| Synonyms | Lithium niobium ethoxide, LiNb(OEt)₆, Lithium hexaethoxyniobate(5+) | smolecule.com |

| Synthesis Route | Direct reaction of lithium ethoxide with niobium(V) ethoxide in ethanol. | smolecule.comaip.org |

| Molecular Structure | Can form helical polymers of Li-linked Nb octahedra. | smolecule.com |

| Coordination | Niobium is octahedrally coordinated by ethoxide ligands; Lithium is in a distorted tetrahedral environment. | smolecule.com |

Reaction Pathways During Material Transformation

The transformation of lithium niobium ethoxide into inorganic materials like lithium niobate proceeds through several key reaction pathways, primarily initiated by hydrolysis, condensation, and ligand exchange. These processes are fundamental to sol-gel and solvothermal synthesis methods.

Hydrolysis is a crucial step in the sol-gel synthesis of lithium niobate from lithium niobium ethoxide. It involves the reaction of the ethoxide ligands with water, which can be added stoichiometrically. This reaction replaces the ethoxide (⁻OC₂H₅) groups with hydroxyl (⁻OH) groups, forming ethanol as a byproduct. wikipedia.org

A simplified equation for the hydrolysis of the niobium ethoxide component is: Nb₂(OC₂H₅)₁₀ + 5 H₂O → Nb₂O₅ + 10 C₂H₅OH wikipedia.org

For the bimetallic precursor, hydrolysis leads to the formation of amorphous network structures containing niobium-oxygen octahedral units that are modified by lithium. smolecule.com The high reactivity of niobium alkoxides towards water necessitates controlled conditions, often using an acid catalyst like hydrochloric acid or acetic acid to manage the reaction and prevent immediate precipitation. nasa.govmdpi.com The rate of hydrolysis can also be influenced by the steric bulk of the alkoxide group; for instance, niobium n-butoxide hydrolyzes more slowly than niobium ethoxide. rsc.org

Following hydrolysis, condensation reactions occur. This process involves the elimination of water or alcohol molecules between two hydroxylated or alkoxylated precursor molecules, leading to the formation of stable metal-oxo-metal (Nb-O-Nb) bridges. This polycondensation results in the growth of an amorphous gel network.

The ethoxide ligands on the lithium niobium ethoxide complex can be replaced by other functional groups through ligand exchange reactions. This is a common strategy to modify the precursor's reactivity, solubility, and decomposition behavior. For example, when benzyl (B1604629) alcohol is used as a solvent, the ethoxide groups can be exchanged with benzoxide groups (C₇H₇O⁻) due to the lower pKa of benzyl alcohol compared to ethanol. sfu.ca

Ligand exchange is also observed when co-solvents such as various glycols (e.g., 1,4-butanediol) are added to the precursor solution. nih.gov This exchange between the primary ethoxy groups and the glycol can influence the subsequent nucleation and growth of nanocrystals during solvothermal synthesis, affecting their final size and shape. nih.govbohrium.com The use of chelating alcohols can also stabilize soluble intermediate species. smolecule.com

During the transformation of niobium alkoxide precursors, the formation of oxo-bridged species is a key step in building the inorganic framework. These bridges (Nb-O-Nb) are primarily formed through condensation reactions following hydrolysis. nih.gov However, they can also be formed under anhydrous conditions through the esterification of alkoxide ligands with carboxylic acids, which generates water in situ, or through a scrambling reaction between two alkoxide molecules. mit.edu

Studies on the reaction of niobium(V) ethoxide with various carboxylic acids have led to the isolation and structural characterization of a variety of polynuclear oxo clusters. nih.govnih.gov Depending on the reaction conditions and the specific ligands used, distinct cluster cores have been identified, including dinuclear {Nb₂O}, tetranuclear {Nb₄O₄}, and octanuclear {Nb₈O₁₂} species. nih.govnih.govrsc.org For example, dinuclear units can feature a central Nb-(μ₂-O)-Nb linkage, while octanuclear clusters can exhibit a cubic arrangement with niobium atoms at the vertices linked by twelve μ₂-oxo groups. nih.govnih.gov The formation of these complex oxo-bridged species represents an intermediate stage between the molecular precursor and the final bulk oxide material.

| Reaction Pathway | Description | Key Intermediates/Products | References |

| Hydrolysis | Reaction with water replaces ethoxide ligands with hydroxyl groups. | Metal hydroxides (e.g., LiNb(OH)₆·nH₂O) | smolecule.commdpi.com |

| Condensation | Elimination of water or alcohol to form metal-oxo-metal bonds. | Amorphous gel network with Nb-O-Nb bridges | nasa.gov |

| Ligand Exchange | Replacement of ethoxide ligands with other groups (e.g., benzoxide, glycoxy). | Modified precursor complexes | sfu.canih.govbohrium.com |

| Oxo-Bridging | Formation of Nb-O-Nb linkages via condensation or other pathways. | Polynuclear oxo clusters ({Nb₂O}, {Nb₄O₄}, {Nb₈O₁₂}) | nih.govmit.edunih.gov |

Thermal Decomposition Processes and Evolution of Species

Heating the lithium niobium ethoxide precursor is the final step in converting it to crystalline lithium niobate. This process involves the decomposition of the remaining organic ligands and the crystallization of the amorphous inorganic network.

The thermal decomposition of lithium niobium ethoxide and related alkoxide-derived gels is a multi-stage process. X-ray photoelectron spectroscopy (XPS) studies have provided insight into the evolution of chemical species during heat treatment. aip.org For the dried LiNb(OEt)₆ precursor, an initial heat treatment (e.g., 300°C) leads to decomposition. aip.org A proposed mechanism involves the transport of lithium to the surface of the material, where it forms lithium carbonate or lithium oxycarbonate intermediates due to reaction with atmospheric or residual carbon-containing species. aip.org

Organic Ligand Elimination During Heat Treatment

The conversion of lithium niobium ethoxide to lithium niobate involves the crucial step of eliminating its organic ethanolate ligands through heat treatment. In traditional sol-gel processes, which involve hydrolysis and condensation of the alkoxide precursor, subsequent drying and annealing are necessary to form the oxide phase. nih.gov During this calcination, the encapsulated ethoxy groups and other carbon-containing species within the gel matrix are removed. acs.org The progressive crystallization of LiNbO₃ from such a gel, derived from niobium(V) ethoxide and a lithium source, has been observed over a temperature range of 200–400 °C. acs.org

In non-aqueous solvothermal methods, which can produce crystalline LiNbO₃ without a separate high-temperature annealing step, the ligand elimination is part of the in-situ reaction mechanism. acs.orgacs.org For instance, in a non-aqueous sol-gel route using niobium ethoxide and lithium acetylacetonate (B107027) in benzyl alcohol, a solvothermal treatment at 220 °C generates LiOH and niobium oxyhydroxide-alkoxide species [NbOₓ(OH)y(OR)z]. nih.gov Subsequent condensation and crystallization at this elevated temperature lead to the formation of LiNbO₃ nanoparticles, effectively removing the ethanolate ligands from the final structure. nih.gov

The process of ligand elimination is critical, as incomplete removal can lead to the incorporation of carbon-based impurities into the final material. The thermal decomposition pathway involves the breaking of Nb-O-C bonds and the subsequent formation of volatile byproducts like ethanol. rsc.org In some atomic layer deposition processes using niobium(V) ethoxide, it's noted that ethoxy groups can persist on the surface until they react with a secondary precursor, such as water, to be eliminated as ethanol. rsc.org

Nucleation and Growth Mechanisms of Derived Oxide Phases

The formation of lithium niobate (LiNbO₃) from lithium niobium ethoxide precursors proceeds through distinct nucleation and growth stages, which dictate the final properties of the nanocrystals. nih.govavestia.com In non-aqueous solvothermal syntheses, the process begins with the decomposition of the precursor, leading to the formation of monomers and subsequent nucleation of the LiNbO₃ phase. nih.govresearchgate.net The rate of monomer formation is a critical parameter that influences the initial size and number of nuclei. nih.govnih.gov

Following nucleation, the growth of the nanocrystals occurs. This can be a complex interplay of several mechanisms. Initially, small nuclei may undergo a controlled agglomeration. sfu.casfu.ca This is often followed by a more dominant growth phase controlled by processes such as oriented attachment and Ostwald ripening. avestia.comsfu.casfu.ca Oriented attachment involves the self-assembly of adjacent particles along a shared crystallographic orientation, merging at the interface to form a larger single crystal. avestia.com This process is suggested by the observation that multiple nanoparticles can coalesce to produce a single-crystalline product. avestia.com The entire sequence—from precursor dissolution to condensation and crystallization—governs the evolution of the oxide phase. nih.gov

The reaction environment, including the choice of solvent and the presence of surfactants or co-solvents, significantly impacts these mechanisms. nih.govsfu.ca For example, adding co-solvents like 1,4-butanediol (B3395766) to an ethanolic solution of lithium niobium ethoxide can adjust the nanocrystal size and shape by influencing the reaction pathways and monomer formation rate. nih.govresearchgate.net

Ostwald Ripening and Size Focusing in Nanocrystal Growth

During the synthesis of lithium niobate (LiNbO₃) nanocrystals, Ostwald ripening is a key mechanism that influences the particle size distribution over time. sfu.casfu.ca This process is driven by the difference in chemical potential between smaller and larger nanoparticles; smaller particles have a higher surface energy and are therefore less stable. acs.orgsfu.ca They tend to dissolve and redeposit onto the surface of larger, more energetically favorable particles, causing the average particle size to increase while the total number of particles decreases. acs.orgsfu.ca

In some systems, a phenomenon known as "size focusing" can occur, leading to a more uniform size distribution. One study demonstrated that during a solvothermal synthesis at 220 °C, an optimal reaction time of 36 hours produced a relatively uniform product of LiNbO₃ nanoparticles with an average size of 30 nm. acs.orgsfu.ca This size focusing was attributed to a secondary growth step, following initial nucleation and agglomeration, where Ostwald ripening and oriented attachment transform a bimodal size distribution into a more monodisperse one. sfu.ca

The following table illustrates the effect of reaction time on the average size and size distribution of LiNbO₃ nanoparticles, highlighting the role of Ostwald ripening.

| Reaction Time (hours) | Average Particle Size (nm) | Size Distribution (nm) | Primary Growth Mechanism |

| 36 | 30 | ± 5 | Size Focusing via Ostwald Ripening & Oriented Attachment |

| 48 | 55 | ± 14 | Ostwald Ripening |

| 96 | 95 | ± 20 | Ostwald Ripening |

This data is synthesized from findings where extending reaction time demonstrates the progression of Ostwald ripening. acs.orgsfu.ca

Influence of Crystallographic Structure on Nanocrystal Anisotropy

The inherent crystal structure of lithium niobate (LiNbO₃) plays a significant role in directing the anisotropic growth of its nanocrystals. nih.govnih.gov LiNbO₃ possesses a non-perovskite, polar crystalline structure belonging to the trigonal space group R3c. nih.govd-nb.inforsc.org This structural polarity, particularly along the c-axis (the sfu.ca direction), is a key factor leading to different growth kinetics on various crystal faces. nih.govaip.org

This difference in growth rates can result in nanocrystals with anisotropic shapes, such as platelets or rods, rather than simple spheres. nih.govresearchgate.net For instance, in the thermal decomposition of lithium niobium ethoxide in its parent alcohol, pronounced platelet-like morphologies have been observed. nih.govresearchgate.net Analysis using the Scherrer equation on X-ray diffraction (XRD) patterns revealed that the apparent crystal size was significantly smaller along the nih.gov direction (c-axis) compared to the and directions, confirming anisotropic growth. nih.gov

The growth mechanism can involve condensation reactions that proceed at different rates along and perpendicular to the polar c-axis. nih.gov The presence of a spontaneous polarization along the sfu.ca direction can also lead to oriented aggregation, where nanoparticles align along this axis, further contributing to the formation of anisotropic superstructures. researchgate.net The final morphology is a direct consequence of the crystal's effort to minimize its total surface energy, which leads to the preferential growth of certain crystallographic facets over others. researchgate.net While some synthesis methods result in semi-spherical nanoparticles with no single preferred growth direction, others can be tuned to produce highly anisotropic structures by controlling reaction conditions. nih.govnih.gov

| Crystallographic Direction | Relative Growth Rate | Resulting Morphology | Influencing Factor |

| Along c-axis sfu.ca | Slower | Platelet thickness | Polar nature of the crystal structure |

| Perpendicular to c-axis | Faster | Platelet diameter | Different condensation kinetics |

This table conceptualizes findings on how the intrinsic crystallographic structure of LiNbO₃ leads to anisotropic growth. nih.govresearchgate.net

Advanced Characterization Techniques for Precursors and Derived Materials

Spectroscopic Analysis

Spectroscopic techniques are indispensable for probing the chemical and physical properties of the precursor and its derivatives at an atomic and molecular level.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. In the context of materials derived from lithium niobium ethoxide, XPS is critical for verifying the stoichiometry and purity of the resulting lithium niobate thin films or powders. aip.orgosti.gov

Studies on the thermal conversion of lithium and niobium alkoxide-derived layers show that XPS can track changes in surface composition with temperature. aip.orgosti.gov This analysis reveals processes such as lithium transport to the surface and the formation of intermediate compounds like lithium carbonate before the final formation of lithium niobate. aip.orgosti.gov The binding energies of the core level electrons for each element provide insight into their oxidation states and local chemical environment. For instance, the analysis of Li 1s, Nb 3d, and O 1s peaks can confirm the formation of the desired Li-O-Nb bonding network. uwo.ca The use of substrates such as carbon nanotubes for XPS measurements can help mitigate charging effects due to their high electronic conductivity. uwo.ca

A typical analysis would involve monitoring the characteristic peaks for niobium, lithium, and oxygen. The deconvolution of high-resolution spectra for these elements can reveal the presence of different chemical states. For example, a single, symmetric Li 1s peak around 55.0 eV indicates a single chemical state for lithium, corresponding to the Li-O-Nb bonds in the niobate structure. uwo.ca

Table 1: Representative XPS Binding Energies for Elements in Lithium Niobate

| Element/Orbital | Binding Energy (eV) | Inferred Information |

|---|---|---|

| Li 1s | ~55.0 - 55.5 | Confirms the presence and chemical state of lithium. uwo.canih.gov |

| Nb 3d₅/₂ | ~207.0 | Indicates the Nb⁵⁺ oxidation state. |

| Nb 3d₃/₂ | ~209.8 | Spin-orbit splitting component of Nb⁵⁺. |

| O 1s | ~530.0 | Corresponds to oxygen in the niobate lattice (Nb-O bonds). |

Note: Binding energies can vary slightly depending on instrument calibration and the specific chemical environment of the atoms.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying chemical bonds and functional groups within a material. For the "lithium;ethanolate (B101781);niobium(5+)" precursor system, FTIR is used to understand the molecular structure of the alkoxide complex and to monitor its transformation during the sol-gel process, including hydrolysis, condensation, and thermal decomposition. tandfonline.commdpi.comosti.gov

The FTIR spectrum of the initial precursor solution reveals characteristic bands for Nb-O, C-H, and O-H stretching and bending vibrations. mdpi.com For example, bands in the 500-700 cm⁻¹ region are typically assigned to Nb-O bonds. mdpi.com As the sol-gel process proceeds and the material is heat-treated, the disappearance of bands related to organic groups (C-H, C-O) and the evolution of bands characteristic of the lithium niobate lattice are observed. tandfonline.comtandfonline.com This allows for the tracking of the elimination of organic residues and the formation of the crystalline oxide network. tandfonline.com

FTIR analysis of the final lithium niobate material will show characteristic absorption bands corresponding to the vibrational modes of the LiNbO₃ crystal lattice. researchgate.net

Table 2: Key FTIR Absorption Bands in the Analysis of Lithium Niobate Synthesis

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Significance |

|---|---|---|

| ~3400 | O-H stretching | Presence of water or alcohol, decreases with heat treatment. mdpi.commdpi.com |

| ~2900 | C-H stretching | Indicates presence of ethoxide/organic groups from the precursor. mdpi.com |

| ~1650 | C=O stretching | Can indicate presence of acetate (B1210297) or carbonate species. mdpi.commdpi.com |

| 1000-1250 | C-O stretching | Related to the ethoxide ligand. mdpi.com |

| ~860 | Nb-O-Nb stretching | Formation of the niobate network. ekb.eg |

| 500-700 | Nb-O stretching | Characteristic of the NbO₆ octahedra in the final product. mdpi.com |

Raman spectroscopy is a non-destructive technique that provides detailed information about a material's crystal structure, phase, and molecular vibrations. It is particularly sensitive to the local atomic arrangement and is widely used to characterize lithium niobate derived from ethoxide precursors. sfu.caaip.org The technique can effectively identify the rhombohedral phase of LiNbO₃ and distinguish it from other possible lithium-deficient or lithium-rich phases like LiNb₃O₈ and Li₃NbO₄. rsc.orgresearchgate.net

The Raman spectrum of crystalline LiNbO₃ is characterized by a set of well-defined peaks corresponding to its fundamental phonon modes. aip.org According to group theory for the R3c space group of ferroelectric LiNbO₃, there are 4A₁ + 5A₂ + 9E phonon modes; the A₁ and E modes are Raman active. aip.org The position, width, and intensity of these Raman peaks are sensitive to stoichiometry, crystalline quality, and internal stress. sfu.ca For example, broadening of the peaks at ~150 cm⁻¹ and ~620 cm⁻¹ can indicate the presence of structural defects or lattice stress. sfu.ca Comparing the Raman spectrum of a synthesized sample to that of a standard, high-quality LiNbO₃ crystal allows for a thorough assessment of its structural integrity. researchgate.net

Table 3: Prominent Raman Modes for Rhombohedral Lithium Niobate

| Raman Shift (cm⁻¹) | Mode Assignment | Description |

|---|---|---|

| ~150 | E(TO) | Vibration of Nb-O bonds. sfu.ca |

| ~255 | A₁(TO) | Vibration along the ferroelectric Z-axis. |

| ~275 | A₁(TO) | Vibration along the ferroelectric Z-axis. |

| ~334 | E(TO) | Deformation of NbO₆ octahedra. sfu.ca |

| ~630 | A₁(TO) | Internal vibration of the NbO₆ octahedra. |

Note: TO refers to Transverse Optical and LO refers to Longitudinal Optical phonons. The exact peak positions can shift slightly with stoichiometry and stress.

Optical spectroscopy techniques, particularly UV-Visible (UV-Vis) spectroscopy, are employed to determine the optical properties of the materials derived from the "lithium;ethanolate;niobium(5+)" precursor, such as thin films or nanoparticles. nih.govhrpub.org This analysis is crucial for applications in photonics and optoelectronics.

UV-Vis absorption or transmission spectroscopy is used to determine the optical band gap of the synthesized lithium niobate. epj-conferences.org The absorption edge, which is the wavelength at which the material begins to strongly absorb light, is related to the energy required to excite an electron from the valence band to the conduction band. For lithium niobate, the absorption edge is typically in the ultraviolet region. hrpub.org A sharp absorption edge is indicative of a well-ordered crystalline material. The position of the UV cutoff can also give an indication of the material's stoichiometry; a blue shift in the cutoff wavelength for nanoparticles compared to bulk crystals can suggest a composition closer to stoichiometric. hrpub.org The optical band gap (Eg) can be calculated from the absorption data, with values for LiNbO₃ typically falling in the range of 3.9 to 4.9 eV, depending on the synthesis method and stoichiometry. researchgate.netresearchgate.net

Diffraction and Imaging Techniques

These techniques provide information on the long-range order and crystalline nature of the synthesized materials.

X-ray Diffraction (XRD) is the primary technique for determining the phase composition and crystallinity of the final material synthesized from the lithium niobium ethoxide precursor. osti.govsfu.carsc.orgnih.gov XRD analysis confirms the formation of the desired crystalline LiNbO₃ phase and can identify the presence of any secondary or impurity phases. sfu.casfu.ca

The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a fingerprint for the crystalline material. The positions and relative intensities of the diffraction peaks are compared to standard patterns, such as the JCPDS (Joint Committee on Powder Diffraction Standards) file for rhombohedral LiNbO₃ (e.g., JCPDS No. 020-0631), to confirm its formation. sfu.casfu.ca The sharpness of the diffraction peaks is an indicator of the degree of crystallinity and the crystallite size, which can be estimated using the Scherrer formula. researchgate.net XRD is also invaluable for monitoring the crystallization process, as it can be used to analyze samples annealed at different temperatures to determine the onset of crystallization and the evolution of the crystalline phase. osti.gov

Table 4: Characteristic XRD Peaks for Rhombohedral Lithium Niobate (Cu Kα radiation)

| 2θ (degrees) | (hkl) Miller Indices | Description |

|---|---|---|

| ~23.7° | (012) | Often one of the most intense diffraction peaks. sfu.ca |

| ~32.7° | (104) | A major peak confirming the rhombohedral structure. sfu.ca |

| ~34.8° | (110) | Another key diffraction peak. sfu.ca |

| ~48.5° | (024) | Higher order diffraction from the (012) plane. |

| ~53.1° | (116) | Confirms the 3D crystalline lattice. |

Note: The 2θ values are approximate and can vary slightly based on lattice parameters.

Transmission Electron Microscopy (TEM) for Nanostructure Morphology and Crystal Defects

Transmission Electron Microscopy (TEM) is an indispensable tool for investigating the nanoscale features of materials derived from the lithium niobium ethoxide precursor. It provides direct visualization of nanoparticle size, shape, dispersion, and crystalline nature.

High-resolution TEM (HR-TEM) analyses reveal detailed information about the crystal structure. For instance, studies on LiNbO₃ nanoparticles synthesized via a solvothermal process using niobium ethoxide show well-defined lattice fringes, confirming their single-crystalline nature. sfu.ca The measured lattice spacing from these fringes can be matched with the known crystallographic planes of the rhombohedral phase of LiNbO₃. sfu.caresearchgate.net Selected Area Electron Diffraction (SAED) patterns further corroborate the crystallinity; well-defined ring patterns are indicative of polycrystalline materials, while distinct spot patterns can confirm single-crystal domains. sfu.carsc.org

The choice of synthesis conditions, such as solvent and reaction time, significantly impacts the morphology and crystallinity of the resulting nanoparticles, as observed by TEM. For example, solvothermal synthesis using different solvents like water, methanol (B129727), and benzyl (B1604629) alcohol with a niobium ethoxide precursor resulted in LiNbO₃ nanoparticles with average sizes ranging from 3 to 10 nm. mdpi.com Similarly, reaction time in a solvothermal process was used to tune the average particle diameter from 30 to 95 nm. sfu.ca In some preparations, TEM analysis has identified the co-presence of different crystalline growth directions within a single nanostructure, with grain sizes between 10-30 nm. arxiv.org The analysis can also reveal defects or the presence of secondary phases. For example, in some syntheses, an impurity of Nb₂O₅ was identified alongside the desired LiNbO₃ phase. sfu.ca

Below is a table summarizing findings from various TEM analyses on materials derived from ethoxide precursors.

| Synthesis Method | Observed Morphology | Average Particle Size | Crystallinity Details | Source |

|---|---|---|---|---|

| Solvothermal | Semi-spherical, well-dispersed | 7 ± 2 nm | Relatively well-dispersed nanoparticles. | researchgate.net |

| Solvothermal | Semi-spherical, uniform | 30 - 95 nm (tunable with time) | Single-crystalline, confirmed by SAED and HR-TEM. | sfu.ca |

| Solvothermal | Quasi-spherical | 3 - 10 nm | Crystallinity depended on the solvent used (water, methanol, or benzyl alcohol). | mdpi.com |

| Nanoimprinting of Sol-Gel Film | Nanostructures with crystalline grains | 10 - 30 nm (grain size) | Polycrystalline with random grain orientations. | arxiv.org |

| High-Energy Ball Milling | Nanoparticles | ~30 - 60 nm | Retained pure hexagonal phase of initial LiNbO₃ powder. | hrpub.org |

Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructure

Scanning Electron Microscopy (SEM) is employed to study the surface topography and microstructure of materials synthesized from lithium and niobium ethoxides, particularly for thin films and larger powder agglomerates. SEM analysis provides critical information on grain size, film uniformity, density, and the presence of surface defects like cracks. nih.govresearchgate.net

For LiNbO₃ thin films prepared via sol-gel spin-coating, SEM images are used to assess the morphological properties of the deposited layers. nih.govmdpi.com These analyses can reveal whether the film surface is smooth, dense, and crack-free, which are desirable qualities for optical applications. researchgate.net For instance, LiNbO₃ films deposited by aerosol-assisted chemical vapor deposition (AACVD) using a niobium ethoxide precursor were found to be uniform, dense, and well-adhered to the silicon substrate. ugto.mx The thickness of the films can also be determined from cross-sectional SEM images. arxiv.orgugto.mxuwo.ca

In the case of powdered materials, SEM shows the morphology of particle agglomerates. LiNbO₃ nanoparticles synthesized by wet chemistry methods can appear as agglomerated spherical particles with sizes ranging from 100 to 400 nm. redalyc.org For powders prepared by a modified molten salt synthesis, SEM micrographs have shown regular rhombohedral grain morphology with sizes from 300 nm to approximately 1 μm. semanticscholar.org The annealing temperature has a significant effect on the grain size and surface structure of the final ceramic material. spiedigitallibrary.org

The following table summarizes representative SEM findings for LiNbO₃ materials.

| Synthesis Method | Material Form | Observed Morphology/Microstructure | Typical Size | Source |

|---|---|---|---|---|

| Sol-Gel / Spin-Coating | Thin Film | Polycrystalline films with porous structure. | N/A | nih.govmdpi.com |

| Aerosol Assisted CVD | Thin Film | Smooth, dense, uniform, crack-free surface. | ~131 nm (grain size), ~117 nm (thickness). | ugto.mx |

| Wet Chemistry | Nanoparticles | Agglomerated spherical particles. | 100 - 400 nm (agglomerates). | redalyc.org |

| Pechini Method (Sol-Gel) | Powder | Regular rhombohedral grains. | 300 nm - 1 µm. | semanticscholar.org |

| Sol-Gel / Electrospinning | Coaxial Nanofibers | Continuous fibers with some defects. | ~330 nm (fiber diameter). | mdpi.com |

Thermal Analysis (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry)

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are vital for understanding the thermal decomposition of the lithium niobium ethoxide precursor and its transformation into crystalline LiNbO₃. nih.govmdpi.comresearchgate.net TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample, revealing phase transitions and reactions.

The TGA curve for a sol-gel derived precursor typically shows several distinct stages of weight loss. An initial weight loss below 100°C is generally attributed to the evaporation of residual water and solvents like ethanol (B145695). mdpi.com A subsequent, more significant weight loss occurs at higher temperatures, often between 200°C and 500°C. redalyc.orgmdpi.com This stage corresponds to the decomposition of organic components, such as the ethoxide groups from the precursor, and the combustion of any organic additives used in the synthesis. mdpi.com The process involves the removal of residual alkoxy and hydroxy groups. researchgate.net

The DSC curve complements the TGA data by identifying the temperatures at which thermal events occur. For amorphous LiNbO₃ powders derived from the hydrolysis of the ethoxide precursor, a distinct exothermic peak is often observed in the DSC curve, typically in the range of 450–500°C. This peak, which is not associated with any mass loss in the TGA curve, corresponds to the crystallization of the amorphous material into the ferroelectric LiNbO₃ phase. redalyc.org The crystallization can occur over a wide temperature range, from 350 to 700°C, depending on the specific preparation method. researchgate.net For some precursors, the ferroelectric-paraelectric state transition can be observed at much higher temperatures, around 1050–1080 °C. mdpi.com

A summary of thermal analysis data for LiNbO₃ precursors is provided in the table below.

| Precursor/Material | Temperature Range (°C) | Observed Event (TGA/DSC) | Interpretation | Source |

|---|---|---|---|---|

| LiNbO₃/SiO₂ composite fiber precursor | ~91°C | Weight loss (8.07%) | Loss of water. | mdpi.com |

| LiNbO₃/SiO₂ composite fiber precursor | 288 - 454°C | Major weight loss (~52%) | Decomposition and loss of organic matter. | mdpi.com |

| Wet chemistry derived powder | 500 - 700°C | Weight loss and exothermic peak (DTA) | Carbonate vaporization and formation of LiNbO₃ phase. | redalyc.org |

| Hydrolyzed LiNb(OEt)₆ gel | 450 - 500°C | Exothermic peak (DSC) | Crystallization of amorphous powder into LiNbO₃. | |

| Li-Nb heterobimetallic precursor | 30 - 600°C | Multiple TGA/DSC events | Thermal characterization of a novel precursor for sol-gel synthesis. | nih.govmdpi.com |

Role in the Synthesis of Advanced Functional Materials

Lithium Niobate (LiNbO₃) Synthesis as a Primary Application

The principal application of lithium niobium ethoxide is in the synthesis of lithium niobate (LiNbO₃), a synthetic salt with significant technological value. smolecule.comthermofisher.com The use of an alkoxide-based precursor like lithium niobium ethoxide, often in a sol-gel process, offers numerous advantages over traditional high-temperature solid-state reactions. cambridge.org These benefits include lower processing temperatures, which reduce lithium loss through evaporation, and greater control over the final chemical composition and homogeneity. cambridge.orgacs.org

The sol-gel process typically involves the hydrolysis and polycondensation of the lithium and niobium alkoxides. cambridge.org For instance, equimolar solutions of lithium ethoxide and niobium ethoxide can be refluxed in ethanol (B145695), resulting in a solution of lithium niobium hexaethoxide. aip.org This solution is then hydrolyzed, often with the addition of a catalyst like acetic acid, to form a gel. aip.orgmdpi.com Subsequent heat treatment (calcination) of the gel at temperatures ranging from 400 °C to 800 °C removes organic residues and facilitates the crystallization of the LiNbO₃ phase. acs.orgosti.govmdpi.com Researchers have studied the thermal conversion process in detail, noting that it involves the distribution of lithium to the surface, the formation of intermediate species like lithium carbonate or oxycarbonate, and their subsequent reaction to form lithium niobate upon heating. aip.org

Alternative precursor systems have also been explored, such as combining niobium(V) ethoxide with lithium nitrate, which allows for the progressive formation of LiNbO₃ at calcination temperatures between 200-400 °C. acs.orgosti.govacs.org

Ferroelectric Material Synthesis for Electro-Optical and Piezoelectric Devices

Lithium niobate is a well-known ferroelectric material, meaning it possesses a spontaneous electric polarization that can be reversed by an external electric field. smolecule.commdpi.com This property stems from its non-centrosymmetric trigonal crystal structure below its high Curie temperature of 1483 K. rsc.orgmdpi.com Lithium niobium ethoxide is a key precursor for producing LiNbO₃ for these applications, as the synthesis methods allow for the creation of high-quality crystalline material. smolecule.comcambridge.org

The strong piezoelectric, pyroelectric, photoelastic, and electro-optic effects of LiNbO₃ make it indispensable for a wide array of devices. rsc.orgmdpi.com These applications include:

Electro-Optical Modulators: Devices that control the intensity or phase of light by an applied voltage. smolecule.comrsc.org

Optical Switches: Components that can rapidly switch light signals between different paths. smolecule.com

Acoustic Wave Transducers: Devices that convert electrical signals into acoustic waves, used in surface acoustic wave (SAW) devices. rsc.org

Frequency Converters: Used in non-linear optical applications to change the frequency of laser light.

Q-switches: Used in lasers to produce high-intensity pulses. rsc.org

Thin Film Deposition for Integrated Optics and Waveguides

The use of lithium niobium ethoxide as a precursor is critical for depositing thin films of LiNbO₃, which are essential for creating integrated optical circuits and optical waveguides. smolecule.comaip.orgmdpi.com These films, often deposited on substrates like silicon or sapphire, allow for the miniaturization of optical components. aip.orgmdpi.commdpi.com

Several deposition techniques utilize lithium and niobium alkoxide precursors:

Sol-Gel Spin-Coating: A solution (sol) of the precursors is deposited onto a spinning substrate, resulting in a thin, uniform film. Subsequent heat treatment crystallizes the film. aip.orgmdpi.com This method is advantageous for its simplicity and ability to cover large areas. acs.org

Chemical Vapor Deposition (CVD): Volatilized precursors, such as lithium t-butoxide and niobium ethoxide, are introduced into a reaction chamber where they decompose and deposit a film on a heated substrate. mdpi.comgoogle.comgoogle.com This technique allows for precise control over film thickness and composition.

Atomic Layer Deposition (ALD): This method involves sequential, self-limiting surface reactions of precursors like lithium silylamide and niobium ethoxide to deposit films one atomic layer at a time. rsc.orguio.no ALD provides exceptional control over film thickness and conformity, even on complex topographies, which is crucial for fabricating advanced devices. uio.no

These thin films are foundational for devices such as optical waveguides, modulators, and photonic crystals. smolecule.commdpi.com

Nanocrystal and Nanofiber Fabrication for Specialized Applications

Beyond bulk crystals and thin films, lithium niobium ethoxide is a versatile precursor for fabricating LiNbO₃ in the form of nanocrystals and nanofibers. mdpi.comsfu.canih.gov These nanostructures exhibit unique properties due to their high surface-area-to-volume ratio and quantum confinement effects, opening doors to specialized applications. sfu.ca

Common synthesis methods include:

Solvothermal/Hydrothermal Methods: Precursors like lithium niobium ethoxide or a combination of lithium hydroxide (B78521) and niobium ethoxide are heated in a sealed vessel with a suitable solvent (e.g., benzyl (B1604629) alcohol, ethanol, water). sfu.canih.govmdpi.comresearchgate.net By carefully controlling reaction parameters such as temperature, time, and solvent composition, researchers can tune the size and shape of the resulting nanocrystals. nih.govresearchgate.netd-nb.info

Sol-Gel with Electrospinning: A sol-gel solution containing lithium niobium ethoxide is mixed with a polymer (e.g., polyvinylpyrrolidone) and then extruded through a nozzle under a high electric field to produce composite nanofibers. mdpi.com Calcination at high temperatures removes the polymer, leaving behind crystalline LiNbO₃ nanofibers. mdpi.com

These nanomaterials are being explored for applications in non-linear photocatalysis, optical sensors, and as bio-imaging probes that utilize their second-harmonic generation (SHG) properties. sfu.ca

| Synthesis Method | Precursors | Resulting Nanostructure | Key Findings/Parameters | Reference |

|---|---|---|---|---|

| Solvothermal | Lithium niobium ethoxide, co-solvents (e.g., 1,4-butanediol) | Sub-50 nm nanocrystals | Reaction at 230°C for 72h. Co-solvent addition allows for adjustable mean size and shape anisotropy. | nih.govresearchgate.net |

| Sol-gel / Electrospinning | Lithium-niobium ethoxide, tetraethyl orthosilicate, PVP | LiNbO₃-silica coaxial nanofibers | Fibers with diameters of ~330 nm after calcination at 800°C. Crystalline LiNbO₃ and amorphous SiO₂ phases confirmed. | mdpi.com |

| Surfactant-assisted solution-phase | Niobium ethoxide, lithium hydroxide monohydrate, triethylamine | Uniform nanoparticles (~30 nm) | Optimal reaction time of 36h at 220°C. Method avoids the need for post-synthesis heat treatment. | sfu.ca |

| Modified Pechini Method | Li₂CO₃, ammonium (B1175870) niobate (v) oxalate (B1200264) hydrate | Nanoparticles (20-250 nm) | Particle size controlled by calcination temperature (500-800°C). | d-nb.info |

Precursor for Solid Electrolytes in Lithium-Ion Batteries

Lithium niobium ethoxide and related alkoxides are gaining attention as precursors for materials used in next-generation lithium-ion batteries (LIBs). smolecule.com The focus is on developing solid-state electrolytes and protective electrode coatings to enhance battery safety, stability, and performance. researchgate.netuwo.ca Amorphous LiNbO₃, in particular, has been identified as a promising coating material due to favorable charge-transport properties. mdpi.com

Formation of Lithium Niobium Oxide Films for Electrolyte Applications

Thin films of lithium niobium oxide (LNO) are being actively researched as solid-state electrolytes (SSEs) or as interfacial layers in all-solid-state batteries. researchgate.netuwo.camdpi.com These films can be deposited using techniques like Atomic Layer Deposition (ALD), which offers precise control over film thickness and composition. researchgate.netacs.org

| Precursors | Deposition Method | Film Type | Key Finding | Reference |

|---|---|---|---|---|

| Lithium tert-butoxide, Niobium ethoxide | Atomic Layer Deposition (ALD) | Amorphous Lithium Niobium Oxide (LNO) | Achieved an ionic conductivity of 6.39 × 10⁻⁸ S cm⁻¹ at 303 K with an activation energy of 0.62 eV. | researchgate.netuwo.caacs.org |

| Lithium ethoxide, Niobium ethoxide | Sol-Gel | Amorphous LiNbO₃ | Used as a coating on cathode active materials to improve performance in solid-state LIBs. | nmmjx-dc.com |

| Not specified (general review) | Various (e.g., ALD) | Amorphous LiNbO₃ | Thin (~15 nm) interface layers improve the interface between garnet-type solid electrolytes and Li metal anodes, inhibiting dendrite growth. | mdpi.com |

Precursor for Photocatalytic Materials

Lithium niobate, synthesized from precursors like lithium niobium ethoxide, is also being investigated for its potential in photocatalysis. mdpi.comresearchgate.net Photocatalysis utilizes a material that, upon absorbing light, generates electron-hole pairs that can drive chemical reactions, such as the degradation of organic pollutants in water. researchgate.net

Research using the solvothermal synthesis method to produce LiNbO₃ nanocrystals from niobium (V) ethoxide has shown that the choice of solvent (e.g., methanol (B129727), deionized water, benzyl alcohol) significantly affects the resulting material's phase purity, crystallinity, and optical band gap. mdpi.com For instance, LiNbO₃ synthesized in methanol exhibited an optical band gap of 3.9 eV. mdpi.com The properties of these nanostructures are crucial for their efficiency as photocatalysts. While pure LiNbO₃ has a wide bandgap, its photocatalytic activity can be explored and potentially enhanced through doping or by creating composite structures, for which alkoxide precursors are well-suited. sigmaaldrich.com

Future Research Directions and Methodological Advancements

Development of Novel Precursor Chemistries for Tailored Material Properties

The synthesis of lithium niobate with precisely controlled stoichiometry, morphology, and crystalline structure is critically dependent on the precursor chemistry. While lithium niobium ethoxide has proven to be a valuable precursor, future research is increasingly focused on developing novel precursor systems to tailor material properties for specific applications.

A significant area of investigation involves the modification of the alkoxide precursor itself. This includes the use of different alkyl groups to alter the precursor's reactivity, solubility, and thermal decomposition characteristics. By systematically varying the organic ligands, researchers aim to fine-tune the hydrolysis and condensation rates during the sol-gel process, thereby influencing the nucleation and growth of lithium niobate nanoparticles and thin films.

Furthermore, the choice of the lithium source plays a crucial role in the final material properties. Studies have shown that different lithium precursors, when reacted with niobium ethoxide, can lead to variations in the size, crystallinity, and phase purity of the resulting lithium niobate nanoparticles. rsc.orgsfu.ca For instance, a comparative study demonstrated that the average diameter of LiNbO₃ nanoparticles can be varied from approximately 30 to 830 nm simply by changing the lithium reagent used in the solvothermal synthesis. rsc.org Future work will likely explore a wider range of lithium salts and organometallic compounds to gain even finer control over these parameters.

Another promising avenue is the development of single-source precursors that contain both lithium and niobium in a single molecule. mdpi.com These heterobimetallic precursors offer the potential for precise stoichiometric control, as the Li:Nb ratio is fixed at the molecular level. This approach can circumvent issues of differential hydrolysis and condensation rates often encountered when using separate lithium and niobium precursors. mdpi.com Research in this area will focus on designing and synthesizing novel single-source precursors with optimal stability, volatility, and decomposition pathways for techniques like metal-organic chemical vapor deposition (MOCVD) and sol-gel synthesis. mdpi.com

| Precursor Modification Strategy | Desired Outcome | Potential Impact |